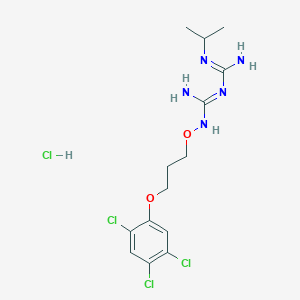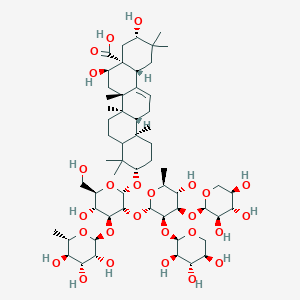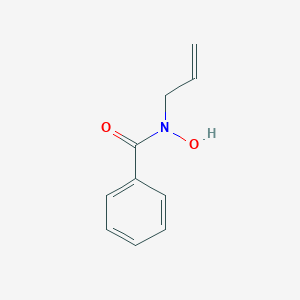
N-Allyl-N-hydroxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Allyl-N-hydroxybenzamide (AHBA) is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. AHBA belongs to the class of hydroxamic acids, which are known for their ability to chelate metal ions and inhibit enzymes.
Aplicaciones Científicas De Investigación
N-Allyl-N-hydroxybenzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. N-Allyl-N-hydroxybenzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been shown to have anticancer and anti-inflammatory properties. N-Allyl-N-hydroxybenzamide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. MMP inhibitors have been shown to have potential therapeutic applications in various diseases such as cancer, arthritis, and cardiovascular diseases.
Mecanismo De Acción
N-Allyl-N-hydroxybenzamide exerts its pharmacological effects by chelating metal ions such as zinc and copper, which are essential cofactors for the activity of HDACs and MMPs. By inhibiting the activity of these enzymes, N-Allyl-N-hydroxybenzamide can modulate gene expression and regulate the degradation of extracellular matrix proteins. N-Allyl-N-hydroxybenzamide has also been shown to induce apoptosis (programmed cell death) in cancer cells by activating the mitochondrial pathway.
Efectos Bioquímicos Y Fisiológicos
N-Allyl-N-hydroxybenzamide has been shown to have various biochemical and physiological effects such as inhibition of cell proliferation, induction of apoptosis, inhibition of angiogenesis (formation of new blood vessels), and modulation of the immune system. N-Allyl-N-hydroxybenzamide has also been shown to have antioxidant properties, which can protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-Allyl-N-hydroxybenzamide has several advantages for lab experiments such as its easy synthesis, stability, and low toxicity. However, N-Allyl-N-hydroxybenzamide has some limitations such as its poor solubility in water, which can limit its bioavailability and efficacy. N-Allyl-N-hydroxybenzamide also has a relatively short half-life, which can limit its therapeutic potential.
Direcciones Futuras
There are several future directions for the research on N-Allyl-N-hydroxybenzamide. One direction is to develop more potent and selective HDAC and MMP inhibitors based on the structure of N-Allyl-N-hydroxybenzamide. Another direction is to investigate the potential therapeutic applications of N-Allyl-N-hydroxybenzamide in other diseases such as neurodegenerative disorders and infectious diseases. Furthermore, the development of novel drug delivery systems such as nanoparticles can enhance the bioavailability and efficacy of N-Allyl-N-hydroxybenzamide. Finally, the investigation of the pharmacokinetics and pharmacodynamics of N-Allyl-N-hydroxybenzamide can provide valuable insights into its therapeutic potential and limitations.
Conclusion
In conclusion, N-Allyl-N-hydroxybenzamide is a promising compound with potential therapeutic applications in various diseases. N-Allyl-N-hydroxybenzamide exerts its pharmacological effects by inhibiting the activity of HDACs and MMPs, which are enzymes involved in the regulation of gene expression and degradation of extracellular matrix proteins. N-Allyl-N-hydroxybenzamide has several advantages for lab experiments such as its easy synthesis and low toxicity, but also has some limitations such as its poor solubility in water and short half-life. Future research on N-Allyl-N-hydroxybenzamide can lead to the development of novel therapeutics for various diseases.
Métodos De Síntesis
The synthesis of N-Allyl-N-hydroxybenzamide involves the reaction of N-hydroxybenzamide with allyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via the nucleophilic substitution of the bromine atom by the hydroxyl group of N-hydroxybenzamide, followed by deprotonation of the resulting intermediate by the base to form N-Allyl-N-hydroxybenzamide.
Propiedades
Número CAS |
154491-53-9 |
|---|---|
Nombre del producto |
N-Allyl-N-hydroxybenzamide |
Fórmula molecular |
C10H11NO2 |
Peso molecular |
177.2 g/mol |
Nombre IUPAC |
N-hydroxy-N-prop-2-enylbenzamide |
InChI |
InChI=1S/C10H11NO2/c1-2-8-11(13)10(12)9-6-4-3-5-7-9/h2-7,13H,1,8H2 |
Clave InChI |
BRHIWRWVVLAPDC-UHFFFAOYSA-N |
SMILES |
C=CCN(C(=O)C1=CC=CC=C1)O |
SMILES canónico |
C=CCN(C(=O)C1=CC=CC=C1)O |
Sinónimos |
Benzamide, N-hydroxy-N-2-propenyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



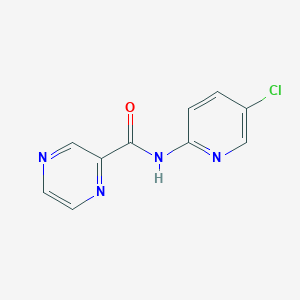
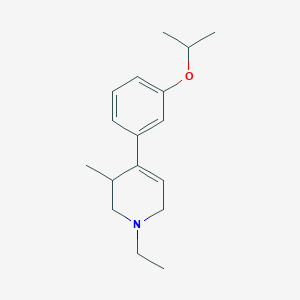
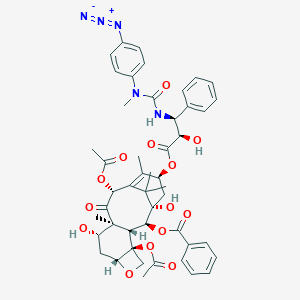
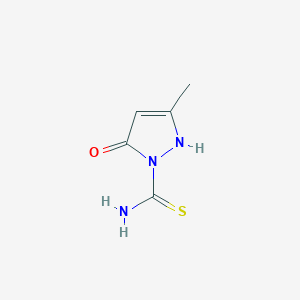
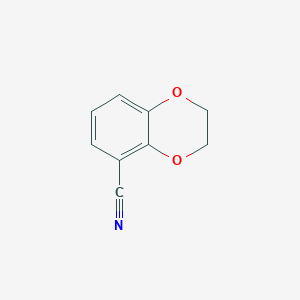
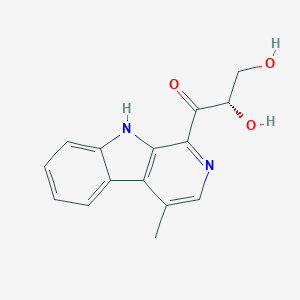
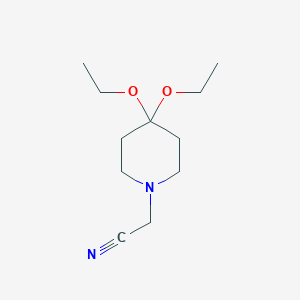
![(1S,3AR,6AS)-2-((S)-2-((S)-2-Cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoyl)octahydrocyclopenta[C]pyrrole-1-carboxylic acid](/img/structure/B124157.png)
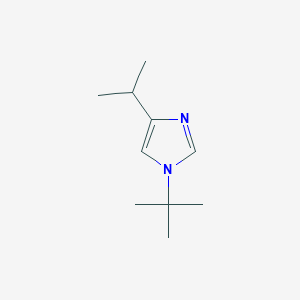
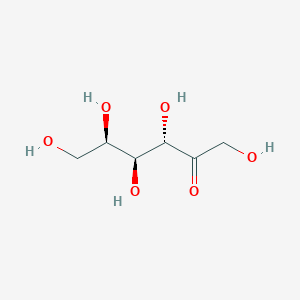
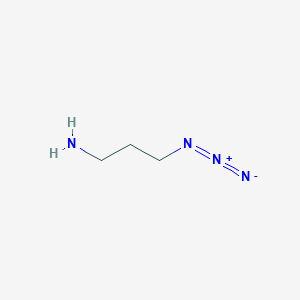
![Dipotassium;6-amino-2-(5-aminopentyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate](/img/structure/B124164.png)
